Phenyl {[3-cyano-4-(4-fluorophenyl)-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a cyano group, a fluorophenyl group, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic and aromatic compounds with comparable structures, such as:
Indole derivatives: Known for their diverse biological activities.
Boron reagents: Used in various organic synthesis reactions.
Uniqueness
PHENYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C24H15FN2O3S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
phenyl 2-[3-cyano-4-(4-fluorophenyl)-6-(furan-2-yl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C24H15FN2O3S/c25-17-10-8-16(9-11-17)19-13-21(22-7-4-12-29-22)27-24(20(19)14-26)31-15-23(28)30-18-5-2-1-3-6-18/h1-13H,15H2 |
InChI Key |
KIJKYTUEAWOYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CSC2=C(C(=CC(=N2)C3=CC=CO3)C4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
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